molecular formula C8H9N3O4 B13707713 1-(3,4-Dinitrophenyl)ethanamine

1-(3,4-Dinitrophenyl)ethanamine

Cat. No.: B13707713
M. Wt: 211.17 g/mol
InChI Key: NYSJAEYPHNNQMU-UHFFFAOYSA-N
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Description

1-(3,4-Dinitrophenyl)ethanamine is a chemical compound of interest in scientific research, particularly due to the strategic presence of the dinitrophenyl moiety. This structure is recognized in medicinal chemistry for its potential in targeting mycobacterial infections. Compounds featuring a dinitrophenyl group linked to nitrogen-containing heterocycles have demonstrated potent, broad-spectrum antimycobacterial activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , as well as non-tuberculous mycobacteria (NTM) . The mechanism of action for such compounds is well-established and involves the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential bacterial enzyme DprE1 . Beyond pharmaceutical research, derivatives of dinitrophenyl, such as thiosemicarbazides, have been investigated for their utility in material science as corrosion inhibitors for carbon steel in acidic environments, showcasing the versatility of this chemical scaffold . It is critical to note that dinitrophenol (DNP) compounds are known to be highly toxic cytotoxins that disrupt cellular energy production, and their use is strictly controlled . This product is intended for laboratory research purposes only. 1-(3,4-Dinitrophenyl)ethanamine is provided with comprehensive analytical data to ensure identity and purity. It is not for diagnostic or therapeutic use and is absolutely not intended for human consumption.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

1-(3,4-dinitrophenyl)ethanamine

InChI

InChI=1S/C8H9N3O4/c1-5(9)6-2-3-7(10(12)13)8(4-6)11(14)15/h2-5H,9H2,1H3

InChI Key

NYSJAEYPHNNQMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Aromatic Substitution on Dinitrobenzene Derivatives

One of the primary synthetic routes to 1-(3,4-dinitrophenyl)ethanamine involves nucleophilic aromatic substitution (S_NAr) of a nitro-substituted chlorobenzene or fluorobenzene derivative by an ethanamine nucleophile.

  • Starting Material: 3,4-Dinitrochlorobenzene or 3,4-dinitrofluorobenzene
  • Nucleophile: Ethylamine or substituted ethanamines
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as acetone or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Mechanism: The strong electron-withdrawing nitro groups activate the aromatic ring toward nucleophilic substitution, allowing the amine to displace the halide.

Example: Reaction of 3,4-dinitrochlorobenzene with ethylamine in acetone yields 1-(3,4-dinitrophenyl)ethanamine after precipitation and purification steps. The reaction is often monitored by color change (to bright orange) and followed by filtration and recrystallization to isolate the product.

Stepwise Synthesis via Amino Acid Derivatives and Subsequent Amine Functionalization

Another approach involves the preparation of amino acid derivatives bearing the dinitrophenyl group, followed by chemical modification to yield the ethanamine derivative.

  • Step 1: Reaction of amino acids (e.g., alanine) with 2,4-dinitrochlorobenzene to produce N-(2,4-dinitrophenyl)amino acid derivatives.
  • Step 2: Conversion of these derivatives by treatment with reagents such as thionyl chloride followed by ethylamine to form N-ethylamides or related ethanamine derivatives.
  • Characterization: Structures confirmed by 1H NMR, IR, and high-resolution mass spectrometry (HRMS).

This method is supported by mass spectrometric fragmentation studies and density functional theory (DFT) calculations, which elucidate the reaction pathway and confirm product identity.

Use of 1-Fluoro-2,4-Dinitrobenzene (DFDNB) as a Key Intermediate

1-Fluoro-2,4-dinitrobenzene is a versatile intermediate for introducing the dinitrophenyl moiety onto ethanamine scaffolds.

  • Procedure: Ethanamine or its derivatives are reacted with 1-fluoro-2,4-dinitrobenzene under mild conditions (room temperature, acetone solvent).
  • Outcome: Formation of 1-(3,4-dinitrophenyl)ethanamine derivatives with high selectivity and yield.
  • Safety Note: 1-Fluoro-2,4-dinitrobenzene is acutely toxic and a skin irritant, requiring careful handling.

This method is widely used in the synthesis of chiral derivatizing agents and other functionalized dinitrophenyl amines.

Experimental Data Summary Table

Preparation Method Starting Materials Reaction Conditions Yield (%) Key Characterization Techniques References
Nucleophilic substitution on 3,4-dinitrochlorobenzene 3,4-Dinitrochlorobenzene + Ethylamine Acetone, room temp, 45 min High 1H NMR, IR, MS
Amino acid derivative route Alanine + 2,4-Dinitrochlorobenzene + SOCl2 + Ethylamine Reflux, dioxane/water mix, NaOH Moderate 1H NMR, IR, HRMS, MS/MS fragmentation
Reaction with 1-fluoro-2,4-dinitrobenzene Ethanamine + 1-fluoro-2,4-dinitrobenzene Acetone, room temp, 45 min High 1H NMR, IR, MS

Research Findings and Analysis

  • Mechanistic Insights: The presence of strongly electron-withdrawing nitro groups at the 3 and 4 positions significantly activates the aromatic ring towards nucleophilic substitution, facilitating direct amination reactions with ethanamine nucleophiles.
  • Reaction Efficiency: The use of 1-fluoro-2,4-dinitrobenzene as an electrophile offers a cleaner reaction profile and higher yields compared to chlorobenzene analogs due to the better leaving group ability of fluoride.
  • Characterization: Products are routinely confirmed by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS), including tandem MS/MS to confirm fragmentation patterns consistent with the target structure.
  • Safety Considerations: Handling of nitroaromatic intermediates, especially fluoro- and chlorodinitrobenzenes, requires precautions due to their toxicity and irritant properties.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dinitrophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted ethanamine compounds .

Scientific Research Applications

1-(3,4-Dinitrophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dinitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of nitro groups, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Substituted Phenethylamines

The following table compares 1-(3,4-Dinitrophenyl)ethanamine with structurally similar phenethylamine derivatives, focusing on substituent effects and reported properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3,4-Dinitrophenyl)ethanamine 3-NO₂, 4-NO₂ C₈H₉N₃O₄ 211.18 High reactivity due to nitro groups; potential intermediate in synthesis
1-(3,4-Dichlorophenyl)ethanamine 3-Cl, 4-Cl C₈H₉Cl₂N 190.07 Used in pharmaceutical intermediates; halogenated analogs often exhibit bioactivity
2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine (2C-E) 2-OCH₃, 5-OCH₃, 4-C₂H₅ C₁₂H₁₉NO₂ 209.29 Psychoactive; Schedule I drug with serotonergic effects
1-(3,4-Dimethoxyphenyl)ethanamine 3-OCH₃, 4-OCH₃ C₁₀H₁₅NO₂ 181.23 Precursor for N-benzyl derivatives (e.g., NBOMe series)
1-(3,4-Difluorophenyl)ethanamine 3-F, 4-F C₈H₉F₂N 157.16 Fluorinated analogs used in medicinal chemistry for metabolic stability
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (–NO₂) increase electrophilicity and reduce basicity of the amine compared to methoxy (–OCH₃) or methyl (–CH₃) groups. This makes 1-(3,4-Dinitrophenyl)ethanamine more reactive in nucleophilic substitution reactions .
  • Biological Activity : Halogenated (e.g., Cl, F) and alkoxy-substituted analogs (e.g., 2C-E) are often psychoactive, whereas nitro-substituted derivatives are more commonly utilized in synthetic chemistry due to their stability and reactivity .

Functional Analogs: N-Substituted Derivatives

N-substitution on the ethylamine chain significantly alters pharmacological and chemical properties:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
25I-NBOMe N-Benzyl C₁₈H₂₂INO₃ 427.28 Potent psychedelic; 5-HT₂A receptor agonist
N-Benzyl-1-(3,4-dimethoxyphenyl)ethanamine N-Benzyl C₁₇H₂₁NO₂ 271.35 Intermediate in neuropharmacological research
1-(3,4-Dimethylphenyl)ethanamine hydrochloride None (protonated amine) C₁₀H₁₆ClN 185.70 Studied for receptor binding affinity
Key Observations:
  • N-Benzylation: Enhances lipophilicity and receptor binding affinity, as seen in the NBOMe series, which are >10× more potent than their non-benzylated counterparts .
  • Protonated Amines : Hydrochloride salts (e.g., 1-(3,4-Dimethylphenyl)ethanamine HCl) improve solubility and stability for pharmaceutical formulations .

Q & A

Basic: What are the key considerations in the synthesis and purification of 1-(3,4-Dinitrophenyl)ethanamine?

The synthesis typically involves nitro group introduction and amine functionalization. A critical step is the purification of intermediates, such as washing the organic layer with 5% w/v Na₂CO₃ to remove acidic impurities, followed by NaCl washes to reduce solubility and facilitate phase separation. Solvent removal under reduced pressure yields the crude product, which may require further chromatographic purification to isolate the target compound .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 1-(3,4-Dinitrophenyl)ethanamine?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the aromatic proton environment and amine group presence. Infrared (IR) spectroscopy can identify nitro (NO₂) and amine (NH₂) functional groups. For crystallographic validation, single-crystal X-ray diffraction using software like SHELXL (developed for small-molecule refinement) provides precise structural data, including bond lengths and angles .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 1-(3,4-Dinitrophenyl)ethanamine?

DFT methods, such as Becke’s hybrid exchange-correlation functional (B3LYP), enable calculations of molecular orbitals, electrostatic potentials, and reaction pathways. The inclusion of exact exchange terms improves accuracy for nitroaromatic systems, while the Lee-Yang-Parr correlation functional refines electron density distributions. These models predict sites of electrophilic/nucleophilic attack and redox behavior, critical for designing derivatives with tailored reactivity .

Advanced: What strategies can be employed to analyze the biological activity of 1-(3,4-Dinitrophenyl)ethanamine in comparison to structurally similar fluorinated analogs?

Comparative structure-activity relationship (SAR) studies are key. For example, replacing nitro groups with fluorine atoms (as in 1-(3,4-Difluorophenyl)ethanamine) alters lipophilicity and receptor-binding affinity. Assays measuring cytotoxicity (e.g., IC₅₀ in cancer cell lines) and computational docking simulations (e.g., binding to enzyme active sites) can identify structural determinants of activity. Data from fluorinated analogs suggest nitro groups may enhance oxidative stress pathways in biological systems .

Advanced: How can conflicting data from different experimental studies on the compound’s reactivity be resolved through mechanistic studies?

Contradictions in reactivity data (e.g., unexpected oxidation products) require kinetic and mechanistic analyses. Techniques like stopped-flow spectroscopy or isotopic labeling can track intermediate formation. For instance, nitro group reduction pathways may compete with amine oxidation, leading to divergent products under varying pH or catalyst conditions. DFT simulations of transition states (e.g., using B3LYP/6-31G*) help validate proposed mechanisms .

Methodology: What methodologies are recommended for optimizing the enantiomeric purity of 1-(3,4-Dinitrophenyl)ethanamine in asymmetric synthesis?

Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution can enhance enantiopurity. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is effective for ethanamine derivatives. Analytical methods like chiral High Performance Liquid Chromatography (HPLC) with UV detection quantify enantiomeric excess (ee), while circular dichroism (CD) spectroscopy confirms absolute configuration .

Methodology: How do the positions of nitro groups influence the compound’s stability and interaction with biological targets?

Nitro groups at the 3,4-positions increase electron-withdrawing effects, lowering the amine’s pKa and enhancing solubility in polar solvents. This positioning also stabilizes charge-transfer complexes with biological macromolecules, as seen in fluorinated analogs. Stability studies under varying pH and temperature, combined with molecular dynamics simulations, reveal degradation pathways (e.g., nitro group reduction) and guide derivatization for improved pharmacokinetics .

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